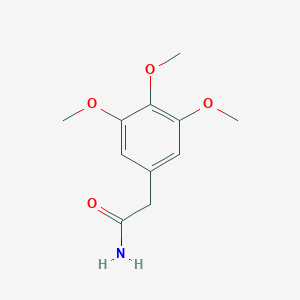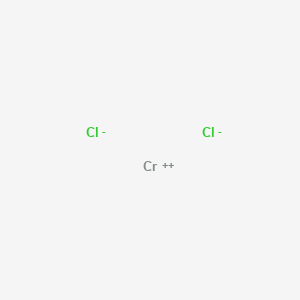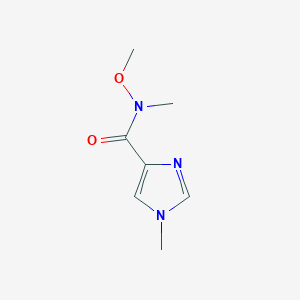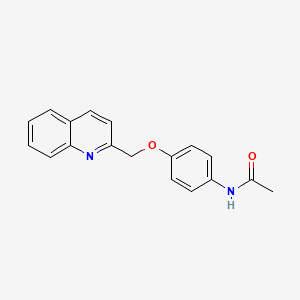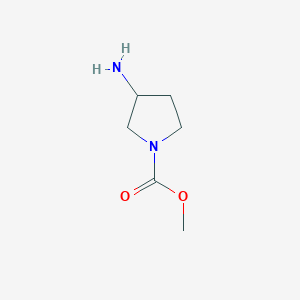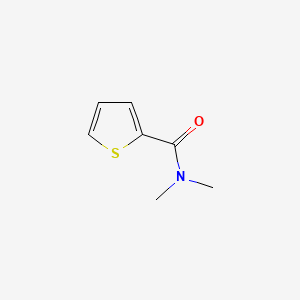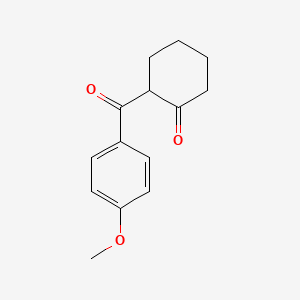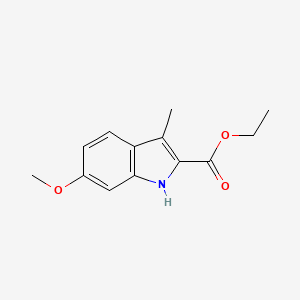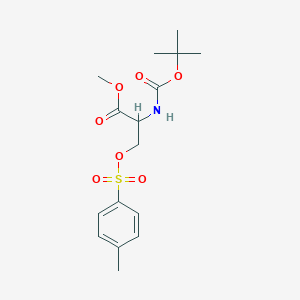
Boc-Ser(Tos)-OMe
Overview
Description
Boc-Ser(Tos)-OMe is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a toluene-4-sulfonyl (tosyl) group, and a propionic acid methyl ester moiety. These functional groups contribute to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Tos)-OMe typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Tosylate: The hydroxyl group is converted to a tosylate by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Tos)-OMe undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the tosylate.
Deprotection: Free amine derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Boc-Ser(Tos)-OMe is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the modification of biomolecules for studying protein-protein interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-Ser(Tos)-OMe involves its reactivity towards nucleophiles and acids. The Boc group provides protection to the amino group during synthetic transformations, while the tosylate group acts as a good leaving group in substitution reactions. The ester group can be hydrolyzed to release the carboxylic acid, which can further participate in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butoxycarbonylamino-3-(toluene-4-sulfonyloxy)-propionic acid ethyl ester
- 2-Tert-butoxycarbonylamino-3-(toluene-4-sulfonyloxy)-propionic acid isopropyl ester
Uniqueness
The uniqueness of Boc-Ser(Tos)-OMe lies in its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it a valuable intermediate in synthetic chemistry, particularly in the synthesis of peptides and other biologically active molecules.
Properties
Molecular Formula |
C16H23NO7S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19) |
InChI Key |
VVBLIPVUGGNLGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
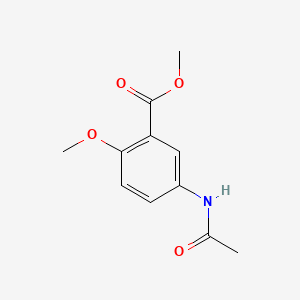

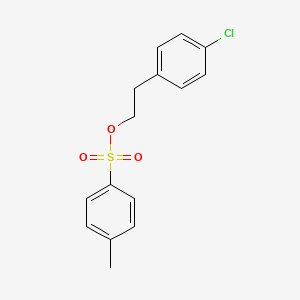
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8806621.png)
![5,6,7,8-Tetrahydro-1H-benzo[b]cyclopenta[d]thiophen-3(2H)-one](/img/structure/B8806629.png)
![4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B8806637.png)
